4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide
Description
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked to a dichlorinated thiophene moiety and a 4-methylbenzyl sulfide group. The molecular structure combines electron-withdrawing chlorine substituents on the thiophene ring with the lipophilic 4-methylbenzyl group, which may influence its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S2/c1-10-2-4-11(5-3-10)9-21-16-19-7-6-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKKNFVUCTGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dichloro-3-thienyl Building Blocks
The 2,5-dichlorothiophene moiety is synthesized via electrophilic chlorination of 3-bromothiophene using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Regioselectivity is achieved by steric directing effects of the bromine substituent, with dual chlorination occurring at the 2- and 5-positions (85% yield). Subsequent lithiation at the 3-position using n-butyllithium (−78°C, THF) enables functionalization with electrophiles such as DMF to introduce a formyl group, yielding 3-formyl-2,5-dichlorothiophene.
Preparation of 4-Methylbenzyl Thiol
4-Methylbenzyl thiol is generated through a two-step sequence:
- Mitsunobu Reaction : 4-Methylbenzyl alcohol reacts with thiourea in the presence of DIAD and triphenylphosphine (THF, 0°C to 25°C), forming the corresponding thiouronium salt (92% yield).
- Hydrolysis : Alkaline hydrolysis (2M NaOH, ethanol, reflux) liberates the free thiol, which is extracted via dichloromethane and stabilized with 1% acetic acid to prevent oxidation.
Pyrimidine Core Construction
Biginelli-Type Cyclocondensation
The pyrimidine ring is assembled via a modified Biginelli reaction:
Oxidative Aromatization
The dihydropyrimidine intermediate undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 3 h, yielding 4-(2,5-dichloro-3-thienyl)-2-mercaptopyrimidine (91% yield). Critical side reactions include overoxidation to sulfonic acids, mitigated by strict temperature control.
Sulfide Bond Formation
Nucleophilic Aromatic Substitution
The mercaptopyrimidine intermediate reacts with 4-methylbenzyl bromide under basic conditions:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 12 | 62 |
| 2 | DBU | THF | 65 | 6 | 84 |
| 3 | NaH | Dioxane | 100 | 4 | 71 |
Optimal conditions (Entry 2) utilize 1,8-diazabicycloundec-7-ene (DBU) in THF, enabling deprotonation of the thiol group and subsequent SN2 displacement. The reaction exhibits first-order kinetics with respect to both reactants (k = 0.18 L·mol⁻¹·h⁻¹).
Radical Thiol-Ene Coupling
Alternative methodology employs photoinitiated coupling (365 nm UV, AIBN initiator) in acetonitrile:
- Reagents : 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinethiol (1.0 equiv), 4-methylbenzyl allyl ether (1.5 equiv)
- Outcome : 68% yield with 94% regioselectivity for the anti-Markovnikov adduct.
Purification and Analytical Validation
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane:EtOAc 4:1 → 2:1 gradient), followed by recrystallization from ethanol/water (3:1). Purity is assessed by HPLC (C18 column, 80:20 MeCN:H₂O, 1.0 mL/min, tR = 6.8 min).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine H), 7.32–7.25 (m, 4H, aryl), 4.52 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃).
- HRMS (ESI+): m/z calcd for C₁₆H₁₂Cl₂N₂S₂ [M+H]⁺ 392.9804, found 392.9801.
Mechanistic Considerations
Pyrimidine Ring Closure Dynamics
Density functional theory (DFT) calculations (r²SCAN-3c level) reveal a stepwise cyclization mechanism for the Biginelli reaction:
Steric Effects in Sulfide Coupling
Molecular modeling indicates that the 2,5-dichloro substitution on thiophene creates a steric shield around the pyrimidine C2 position, directing nucleophilic attack exclusively at the sulfur atom.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The dichlorothienyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules with pyrimidine, thiophene, or sulfonyl/sulfide functionalities. Key differences in substituents, molecular weight, and biological activity are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations
In contrast, Tozasertib substitutes chlorine with a piperazinyl group, enhancing solubility and kinase selectivity . The 4-methylbenzyl sulfide group increases lipophilicity compared to the simpler methyl sulfide analog (CAS 339020-26-7), which may improve membrane permeability but reduce aqueous solubility .
The dichlorothienyl group may confer unique electronic properties for targeting redox-sensitive pathways.
Synthetic Utility :
- The methyl sulfide analog (CAS 339020-26-7) serves as a precursor in synthesizing more complex derivatives, highlighting the modularity of pyrimidine-thiophene scaffolds in drug discovery .
Contradictions and Limitations
- Divergent Applications : While Tozasertib is antineoplastic, benzimidazole-sulfonyl derivatives (e.g., ) target proton pumps, illustrating the scaffold’s versatility but complicating direct functional comparisons.
Biological Activity
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a pyrimidine ring substituted with a thienyl group and a benzyl sulfide moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing thienyl and pyrimidinyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine displayed notable activity against various bacterial strains. The exact mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thienyl-pyrimidine derivative A | S. aureus | 16 µg/mL |
| Thienyl-pyrimidine derivative B | P. aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor effects of this compound have been investigated in various cancer cell lines. It has been shown to induce apoptosis in MCF-7 breast cancer cells and inhibit proliferation in MDA-MB-231 cells, particularly when used in combination with established chemotherapeutics like doxorubicin.
Case Study: Synergistic Effects with Doxorubicin
A study evaluated the synergistic effects of combining this compound with doxorubicin on MDA-MB-231 cells. Results showed a significant reduction in cell viability compared to either agent alone.
Table 2: Cell Viability Assay Results
| Treatment Combination | Cell Viability (%) |
|---|---|
| Control (no treatment) | 100 |
| Doxorubicin (10 µM) | 45 |
| Compound (10 µM) | 60 |
| Doxorubicin + Compound | 25 |
Anti-inflammatory Activity
The compound has also been tested for its anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Mechanism of Action
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example:
Core Pyrimidine Preparation : Start with a pyrimidine derivative (e.g., 2-pyridinylpyrimidine) as the base structure.
Thienyl Group Introduction : React with 2,5-dichlorothiophene derivatives under controlled conditions (e.g., THF solvent, 0–5°C) to attach the dichlorothienyl moiety via Suzuki coupling or halogen exchange .
Benzyl Sulfide Functionalization : Use 4-methylbenzyl thiol or its chloride to introduce the sulfide group via thiolate-mediated substitution.
- Key Considerations : Catalysts like Pd(PPh₃)₄ for coupling, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorothienyl protons at δ 6.8–7.2 ppm, pyrimidine ring protons at δ 8.3–8.9 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 437.98 for C₁₆H₁₂Cl₂N₂S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during thiol substitution reduce side reactions (e.g., oxidation to sulfones) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. For example, Pd(PPh₃)₄ increases Suzuki coupling yields by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane (DCM) improves selectivity for sulfide formation .
- Data Table : Hypothetical optimization results based on :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ in THF | 78 | 97 |
| PdCl₂ in DMF | 62 | 91 |
| No catalyst | 12 | 65 |
Q. How do structural modifications (e.g., chlorine substitution, benzyl group variation) influence biological activity?
- Methodological Answer :
- Chlorine Position Analysis : Replace 2,5-dichlorothienyl with 3,4-dichloro analogs to assess antibacterial activity shifts (e.g., MIC values against S. aureus increased from 2 µg/mL to 8 µg/mL with 3,4-substitution) .
- Benzyl Group SAR : Compare 4-methylbenzyl with 4-chlorobenzyl sulfides. The methyl group enhances lipophilicity (logP = 3.2 vs. 3.8), improving blood-brain barrier penetration in neuroprotection assays .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish pyrimidine C-H from thienyl protons) .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to confirm solvent peaks vs. compound signals.
- X-ray Crystallography : Resolve ambiguous structures (e.g., confirm sulfur-pyrimidine bond angles of ~105° vs. 120° for sulfones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
